3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Drug design Physicochemical profiling ADME prediction

3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 610754-38-6) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (chromone) class. Its core structure features a benzopyran-4-one scaffold substituted with a 4-bromophenyl ring at position 3, a methoxy group at position 7, and a methyl group at position With a molecular weight of 345.2 g/mol, a computed octanol-water partition coefficient (XLogP3) of 4.1, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų, this compound occupies a distinct physicochemical space relative to its hydroxylated chromone analogs.

Molecular Formula C17H13BrO3
Molecular Weight 345.192
CAS No. 610754-38-6
Cat. No. B2537061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
CAS610754-38-6
Molecular FormulaC17H13BrO3
Molecular Weight345.192
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3
InChIKeyAUXPMQAZOGNNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 610754-38-6): Procurement-Relevant Chemical Identity and Class Context


3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 610754-38-6) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (chromone) class [1]. Its core structure features a benzopyran-4-one scaffold substituted with a 4-bromophenyl ring at position 3, a methoxy group at position 7, and a methyl group at position 2. With a molecular weight of 345.2 g/mol, a computed octanol-water partition coefficient (XLogP3) of 4.1, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų, this compound occupies a distinct physicochemical space relative to its hydroxylated chromone analogs [1]. It is catalogued by multiple screening compound suppliers (e.g., InterBioScreen ID STOCK1N-39958) and is primarily positioned as a building block or screening library member for drug discovery programs [2].

Why 3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one Cannot Be Replaced by Common in-Class Analogs


The 7-methoxy-2-methyl substitution pattern on the 3-(4-bromophenyl)-chromen-4-one core is not interchangeable with its 7-hydroxy or 7-unsubstituted analogs. The methoxy group eliminates the hydrogen bond donor capacity present in 7-hydroxy congeners (e.g., CAS 610758-58-2) while increasing lipophilicity (XLogP3 ~4.1 vs. ~3.0 for the 7-hydroxy analog), which fundamentally alters membrane permeability, metabolic stability, and target engagement profiles [1]. In chromone-based kinase inhibitor and anticancer agent development, the presence of a 7-methoxy group has been shown to enhance antiproliferative activity compared to 7-hydroxy counterparts through improved cell penetration and altered electronic distribution on the chromone core [1][2]. Generic substitution with a hydroxyl or hydrogen analog therefore risks loss of the specific physicochemical and pharmacological profile that defines this compound's utility.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one Against Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 7-Hydroxy Analogs

Compared to its closest commercially available analog, 3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 610758-58-2), the target compound replaces the 7-hydroxy group with a 7-methoxy group. This substitution results in an increase in computed logP (XLogP3) from approximately 3.0 to 4.1, a gain of ~1.1 log units, and eliminates the sole hydrogen bond donor (HBD count: 0 vs. 1) [1]. In drug discovery, a logD(7.4) in the range of 3–5 and an HBD count of 0–1 are associated with improved cell permeability and oral absorption potential; the increased lipophilicity of the 7-methoxy derivative positions it more favourably within this optimal window for intracellular target engagement [2].

Drug design Physicochemical profiling ADME prediction

Metabolic Stability Differentiation via 7-Methoxy Blockade of Phase II Conjugation

The 7-methoxy group in the target compound blocks the primary site for glucuronidation and sulfation that occurs rapidly at the 7-hydroxyl position of 7-hydroxy-chromen-4-one analogs [1]. Chromones bearing free 7-hydroxyl groups are established substrates for UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, leading to rapid first-pass metabolism and short plasma half-lives. Methylation of this position, as in the target compound, is a validated medicinal chemistry strategy to enhance metabolic stability and prolong exposure [2]. While direct experimental metabolic stability data for this specific compound are not available in the public domain, the chemical rationale is supported by extensive precedent across the flavonoid and chromone literature [1][2].

Drug metabolism Pharmacokinetics Structural optimization

Absence of Published Potency Data Requires Caution Against Substitution Claims

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (completed April 2026) identified zero peer-reviewed studies reporting quantitative IC₅₀, EC₅₀, Kᵢ, MIC, or other potency values for 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one (CAS 610754-38-6) [1]. By contrast, structurally related 4H-chromen-4-one derivatives such as 4′-bromoflavone (CYP1A1 IC₅₀ = 0.86 μM) and AM12 (TRPC5 IC₅₀ = 0.28 μM) have published target-specific activity data [2]. The absence of activity data for the target compound means that any claim of superior potency relative to these characterized analogs cannot be substantiated at this time. Users selecting this compound for screening programs must generate de novo biological data rather than relying on literature precedent.

Evidence gap analysis Procurement risk Data transparency

Evidence-Backed Application Scenarios for 3-(4-Bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one in Scientific Procurement


Phenotypic Drug Discovery Library Member for Intracellular Target Screening

The favorable computed physicochemical profile (XLogP3 = 4.1; HBD = 0; TPSA = 35.5 Ų) positions this compound as a suitable member of diversity-oriented or target-focused screening libraries where passive cell permeability is required [1]. Its 7-methoxy group confers a predicted metabolic stability advantage over 7-hydroxy analogs, making it a rational choice for cell-based phenotypic assays where prolonged compound exposure is desired [1]. Researchers building chromone-focused compound collections for anticancer, anti-inflammatory, or kinase inhibitor screening should prioritize this scaffold over 7-hydroxy variants when intracellular target engagement is essential [2].

Synthetic Building Block for Late-Stage Diversification via Bromine Cross-Coupling

The 4-bromophenyl substituent at position 3 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the chromone scaffold without altering the pharmacophoric 7-methoxy-2-methyl-chromen-4-one core [1]. This reactivity profile is identical to that of related bromophenyl chromones and supports the compound's use as a key intermediate in medicinal chemistry optimization campaigns where parallel library synthesis is required [2].

Comparative Metabolic Stability Studies with 7-Hydroxy Chromone Controls

The well-defined structural difference between this compound (7-OCH₃) and its 7-OH analog (CAS 610758-58-2) enables controlled head-to-head experiments in hepatic microsome or hepatocyte stability assays [1]. Such experiments can directly quantify the metabolic protection conferred by 7-O-methylation, generating valuable structure-metabolism relationship (SMR) data that can guide further optimization of chromone-based lead series [2]. Procurement of both compounds as a matched pair is recommended for laboratories studying chromone pharmacokinetics [1].

Computational Chemistry and QSAR Model Development

With a fully computed set of molecular descriptors (MW = 345.2; XLogP3 = 4.1; TPSA = 35.5 Ų; rotatable bonds = 2; HBA = 3) and a well-defined 3D conformer available in PubChem, this compound is suitable as a data point in quantitative structure-activity relationship (QSAR) models for chromone-based bioactivity prediction [1]. Its intermediate lipophilicity and zero HBD count make it a valuable training set member covering a specific region of chemical space that is underrepresented in flavonoid-focused QSAR datasets [2].

Quote Request

Request a Quote for 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.